molecular formula C18H22N4O2S B2990839 8-sec-Butylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione CAS No. 332149-68-5

8-sec-Butylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione

Cat. No. B2990839
CAS RN: 332149-68-5
M. Wt: 358.46
InChI Key: ILMLXMAXMCPEOZ-UHFFFAOYSA-N
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Description

The compound “8-sec-Butylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione” is a unique chemical with the linear formula C18H22N4O2S . It has a CAS Number of 332149-68-5 and a molecular weight of 358.466 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

A study on a series of 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents in position 7 explored their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, revealing potential psychotropic activity. This research indicates the significance of purine derivatives in designing ligands for specific receptor targets, potentially offering new avenues for the treatment of psychological disorders such as depression and anxiety (Chłoń-Rzepa et al., 2013).

Ionisation and Methylation Reactions

Another study focused on the ionisation and methylation reactions of purine-6,8-diones, dividing them into classes based on their substituents and discussing their properties, including protonation and alkylation. This research contributes to the understanding of the chemical behavior of purine derivatives under various conditions, which is crucial for synthesizing and modifying these compounds for specific applications (Rahat et al., 1974).

Antiviral Activity of Guanosine Analogues

The synthesis and antiviral activity evaluation of certain guanosine analogues in the thiazolo[4,5-d]pyrimidine ring system highlight the therapeutic potential of purine derivatives. These compounds, including sugar-modified nucleoside derivatives, were tested against the Semliki Forest virus, demonstrating the importance of structural modifications in purine derivatives for enhancing their biological activities (Kini et al., 1991).

Purine Derivatives in Pharmaceutically Relevant Polymorphs

Research on the topology of interaction patterns in pharmaceutically relevant polymorphs of methylxanthines (caffeine, theobromine, and theophylline) presents a comprehensive study on the structural and interactional dynamics of purine derivatives. These insights are pivotal for understanding the pharmacological effects of methylxanthines and, by extension, other structurally related purine derivatives (Latosińska et al., 2014).

Safety and Hazards

As for the safety and hazards associated with this compound, it’s important to note that Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

8-butan-2-ylsulfanyl-3-methyl-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-4-12(2)25-18-19-15-14(16(23)20-17(24)21(15)3)22(18)11-10-13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMLXMAXMCPEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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